molecular formula C12H11FO2 B8394376 4-(5-Fluorobenzofur-7-yl)-2-butanone

4-(5-Fluorobenzofur-7-yl)-2-butanone

Cat. No. B8394376
M. Wt: 206.21 g/mol
InChI Key: AHUMCXMQYXQKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07045545B1

Procedure details

Nitrogen was bubbled through a mixture of 1.0 gm (4.65 mMol) 5-fluoro-7-bromobenzofuran, 0.61 mL (6.98 mMol) 3-buten-2-ol, 0.057 gm (0.186 mMol) tri(o-tolyl)phosphine, and 0.47 gm (5.58 mmol) sodium bicarbonate in 35 mL N-methylpyrrolidinone for 10 minutes. To the mixture were then added 0.021 gm (0.093 mMol) palladium(II) acetate and the reaction mixture was heated to 140° C. for 3 hours. The reaction mixture was cooled to room temperature and diluted with 500 mL ethyl acetate. The organic phase was washed sequentially with three 500 mL portions of water and 500 mL saturated aqueous sodium chloride, dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with a gradient of hexane containing from 0–20% ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to provide 0.73 gm (76%) 4-(5-fluorobenzofur-7-yl)-2-butanone as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.057 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0.021 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](Br)[C:5]2[O:9][CH:8]=[CH:7][C:6]=2[CH:10]=1.[CH3:12][CH:13]([OH:16])[CH:14]=[CH2:15].C(=O)(O)[O-].[Na+]>CN1CCCC1=O.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>[F:1][C:2]1[CH:3]=[C:4]([CH2:15][CH2:14][C:13](=[O:16])[CH3:12])[C:5]2[O:9][CH:8]=[CH:7][C:6]=2[CH:10]=1 |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C(C2=C(C=CO2)C1)Br
Name
Quantity
0.61 mL
Type
reactant
Smiles
CC(C=C)O
Name
Quantity
0.47 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Name
Quantity
0.057 g
Type
catalyst
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0.021 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
The organic phase was washed sequentially with three 500 mL portions of water and 500 mL saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
eluting with a gradient of hexane containing from 0–20% ethyl acetate
ADDITION
Type
ADDITION
Details
Fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C2=C(C=CO2)C1)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.